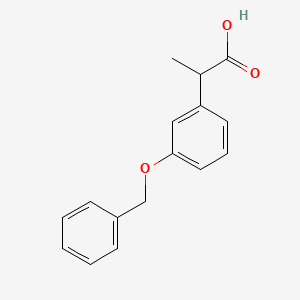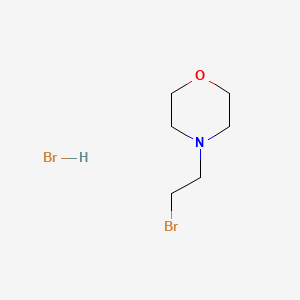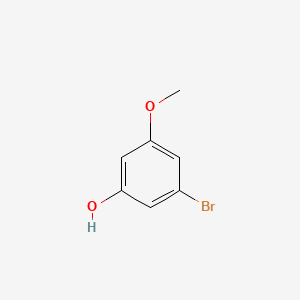
1-propil-1H-pirazol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1H-pyrazole-3-carbaldehyde (1-PPC) is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula C5H7N2O and a molecular weight of 115.12 g/mol. It is soluble in water and is mainly used in laboratory experiments as a reagent for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Química Medicinal: Posibles Aplicaciones Terapéuticas
“1-propil-1H-pirazol-3-carbaldehído” se ha identificado como una estructura central en la síntesis de varios compuestos farmacológicamente activos. Los derivados de pirazol son conocidos por su amplia gama de actividades biológicas, incluyendo propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivantes, antihelmínticas, antioxidantes y herbicidas . Este compuesto podría servir como precursor en el desarrollo de nuevos agentes terapéuticos dirigidos a estas áreas.
Síntesis Química: Bloque de Construcción para Compuestos Heterocíclicos
En la síntesis química, “this compound” es un intermedio valioso para la construcción de estructuras heterocíclicas más complejas. Puede sufrir varias reacciones químicas, como cicloadiciones y condensaciones, para formar diversos compuestos heterocíclicos que son esenciales en la química medicinal y la ciencia de los materiales .
Ciencia de Materiales: Desarrollo de Materiales Funcionales
La parte de pirazol es integral en el diseño de materiales funcionales debido a su capacidad de participar en interacciones π-π y enlaces de hidrógeno. “this compound” podría utilizarse en la creación de nuevos materiales con propiedades electrónicas, ópticas o mecánicas específicas, que son cruciales en el desarrollo de tecnologías avanzadas .
Investigación Biológica: Estudio de Moléculas Bioactivas
Los derivados de este compuesto han mostrado una bioactividad significativa, lo que los hace adecuados para estudios biológicos relacionados con la inhibición enzimática, la unión a receptores y la modulación de la expresión genética. Los investigadores pueden utilizar “this compound” para sintetizar derivados para estos estudios, contribuyendo a nuestra comprensión de los procesos biológicos y los mecanismos de la enfermedad .
Ciencia Ambiental: Pesticidas Ecológicos
Dada su potencial actividad herbicida, “this compound” podría explorarse para desarrollar pesticidas ecológicos. Sus derivados pueden ofrecer una alternativa más segura a los productos químicos tradicionales, reduciendo el impacto ambiental y promoviendo prácticas agrícolas sostenibles .
Agricultura: Regulación del Crecimiento de las Plantas
El anillo de pirazol está presente en muchos compuestos con propiedades reguladoras del crecimiento de las plantas. “this compound” podría ser un punto de partida para la síntesis de nuevos agroquímicos destinados a mejorar el rendimiento de los cultivos y la resistencia a las enfermedades, apoyando así los esfuerzos de seguridad alimentaria mundial .
Direcciones Futuras
The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
Análisis Bioquímico
Biochemical Properties
1-Propyl-1H-pyrazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 1-propyl-1H-pyrazole-3-carbaldehyde and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of 1-propyl-1H-pyrazole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde has been found to affect the activity of key signaling molecules such as protein kinases and transcription factors .
Molecular Mechanism
At the molecular level, 1-propyl-1H-pyrazole-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered pharmacokinetics and drug interactions. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-propyl-1H-pyrazole-3-carbaldehyde in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties. Studies have shown that 1-propyl-1H-pyrazole-3-carbaldehyde remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can accelerate its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 1-propyl-1H-pyrazole-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been observed to exhibit minimal toxicity and significant therapeutic potential. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
1-Propyl-1H-pyrazole-3-carbaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These metabolic pathways result in the formation of various metabolites, which can have distinct biological activities. Understanding the metabolic fate of 1-propyl-1H-pyrazole-3-carbaldehyde is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 1-propyl-1H-pyrazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and therapeutic efficacy of 1-propyl-1H-pyrazole-3-carbaldehyde .
Subcellular Localization
1-Propyl-1H-pyrazole-3-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications. The subcellular distribution of 1-propyl-1H-pyrazole-3-carbaldehyde can significantly impact its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
1-propylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQWOQUTNBRGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-16-1 |
Source


|
| Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














